Product packaging for 5-Bromouracil, TMS(Cat. No.:CAS No. 33282-64-3)

5-Bromouracil, TMS

Cat. No.: B1614495
CAS No.: 33282-64-3
M. Wt: 335.34 g/mol
InChI Key: YKWXYMHPDZTFOY-UHFFFAOYSA-N
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Description

Contextualization of 5-Bromouracil (B15302) as a Pyrimidine (B1678525) Nucleobase Analog in Nucleic Acid Research

5-Bromouracil (5-BrU) is a synthetic derivative of the pyrimidine nucleobase uracil (B121893), distinguished by a bromine atom at the fifth carbon of the pyrimidine ring. ontosight.aiajol.info This structural modification makes it an analogue of thymine (B56734), a natural nucleobase in DNA. ontosight.aiwikipedia.org Due to this resemblance, 5-BrU can be incorporated into DNA during replication, where it typically pairs with adenine (B156593). wikipedia.orgnih.gov This substitution capability has established 5-Bromouracil as a valuable tool in molecular biology and chemical biology research, primarily for investigating the mechanisms of DNA replication and repair. ontosight.aichemimpex.com

Its role as a nucleobase analogue allows researchers to introduce a specific chemical label into DNA sequences. wikipedia.org The presence of the bromine atom, which is more electronegative than the methyl group of thymine, alters the electronic properties of the base. youtube.com This alteration is fundamental to its utility in various experimental contexts, from inducing mutations to serving as a handle for biochemical assays. chemimpex.comyoutube.com

Foundational Role of 5-Bromouracil in Probing Genetic Mechanisms and Molecular Interactions

5-Bromouracil is a well-established mutagen used to induce point mutations in DNA. wikipedia.orgnih.gov Its mutagenic activity stems from its ability to exist in different tautomeric forms. wikipedia.orgtandfonline.com While the common keto form of 5-BrU pairs with adenine, it can shift to a rarer enol or ionized form. wikipedia.org This altered form preferentially pairs with guanine (B1146940), leading to a transition mutation (an A-T base pair becomes a G-C pair) in subsequent rounds of DNA replication. wikipedia.orgrsc.org This characteristic has been instrumental in studying mutagenesis, DNA repair pathways, and the fidelity of DNA polymerases. chemimpex.comnih.gov

Beyond mutagenesis, the incorporation of 5-bromouracil into DNA increases the molecule's sensitivity to ultraviolet (UV) light. royalsocietypublishing.org Upon UV irradiation, the C-Br bond can break, forming a highly reactive uracilyl radical. royalsocietypublishing.org This radical can induce single- and double-strand breaks in the DNA backbone and facilitate cross-linking between DNA and proteins. nih.govroyalsocietypublishing.org This photosensitizing property is exploited to study DNA-protein interactions and to map the binding sites of DNA-binding proteins. nih.gov

Rationale for Trimethylsilylation in the Synthesis and Elucidation of 5-Bromouracil Derivatives

Trimethylsilylation is a chemical technique frequently employed in the synthesis and analysis of 5-bromouracil and its derivatives. This process involves the introduction of a trimethylsilyl (B98337) (TMS) group, which replaces active hydrogen atoms, such as those on the nitrogen atoms of the pyrimidine ring. cdnsciencepub.comgoogle.com The primary reasons for this derivatization are to increase the volatility and thermal stability of the compound, making it suitable for analysis by gas chromatography (GC) and mass spectrometry (MS). researchgate.netumich.edu

In organic synthesis, trimethylsilylation serves as a crucial step for protecting reactive functional groups. cdnsciencepub.comresearchgate.net By temporarily blocking the N-H groups of 5-bromouracil, chemists can perform reactions at other positions of the molecule with greater selectivity. cdnsciencepub.combeilstein-journals.org For instance, the synthesis of nucleosides, where a sugar moiety is attached to the N1 position of the base, often proceeds via a trimethylsilylated intermediate. cdnsciencepub.comgoogle.com This approach, often referred to as the silylation method, facilitates the condensation of the base with a protected sugar derivative. cdnsciencepub.combeilstein-journals.org Hexamethyldisilazane (B44280) (HMDS) is a common reagent used for this purpose. google.comresearchgate.net

The trimethylsilylated derivatives of 5-bromouracil are also essential for analytical purposes. A gas chromatography-mass spectrometry (GC-MS) method utilizing selected-ion monitoring has been developed for the quantitative determination of thymine replacement by 5-bromouracil in DNA hydrolysates. umich.edu This method relies on the analysis of the trimethylsilylated forms of the bases released after acid hydrolysis of the DNA. researchgate.net

Overview of Current Academic and Mechanistic Research Trajectories for 5-Bromouracil and its Functionalized Forms

Current research continues to explore the multifaceted nature of 5-bromouracil and its derivatives, with significant efforts in medicinal chemistry and chemical biology. One major trajectory is the development of new antiviral and anticancer agents. chemimpex.commdpi.com The ability of 5-bromouracil's nucleoside derivative, 5-bromo-2'-deoxyuridine (B1667946), to interfere with DNA synthesis is being harnessed in the design of novel chemotherapeutic strategies. wikipedia.orgchemimpex.com Furthermore, its potential as a radiosensitizer in cancer therapy is an active area of investigation, as its incorporation into DNA makes tumor cells more susceptible to radiation-induced damage. ajol.inforoyalsocietypublishing.org

Mechanistic studies are focused on understanding the intricate details of 5-bromouracil's photochemical properties and mutagenic effects. royalsocietypublishing.orgrsc.org Advanced computational and spectroscopic techniques are being used to investigate the ultrafast deactivation pathways of photoexcited 5-bromouracil and how these processes lead to the formation of the uracilyl radical. royalsocietypublishing.orgrsc.org Research is also delving into how the local DNA sequence and conformation influence the mutagenic outcome of 5-bromouracil incorporation. researchgate.net

The synthesis of novel functionalized 5-bromouracil derivatives remains a key research direction. mdpi.comresearchgate.net Chemists are exploring various coupling reactions to attach different chemical groups to the uracil ring, aiming to create compounds with tailored biological activities or to develop fluorescent probes for studying nucleic acid structure and dynamics. beilstein-journals.orgresearchgate.net These efforts are expanding the chemical toolbox available for probing and manipulating biological systems.

Table 1: Physicochemical Properties of 5-Bromouracil

PropertyValueReference
Chemical FormulaC4H3BrN2O2 chemicalbook.com
Molar Mass190.98 g/mol nih.gov
Melting Point>300 °C chemicalbook.com
AppearanceWhite to off-white solid/powder nih.govfishersci.com
Water SolubilitySoluble fishersci.com
pKa6.77 ± 0.10 chemicalbook.com

Table 2: Key Research Applications of 5-Bromouracil

Application AreaDescriptionKey Findings/UsesReferences
Mutagenesis StudiesUsed as a chemical mutagen to induce A-T to G-C transition mutations.Elucidation of mutation mechanisms and DNA repair pathways. wikipedia.orgrsc.orgnih.gov
DNA-Protein InteractionIncreases UV-induced cross-linking between DNA and proteins.Mapping protein binding sites on DNA. nih.govroyalsocietypublishing.org
Cancer ResearchActs as an antimetabolite and radiosensitizer.Its deoxyriboside derivative is used in treating neoplasms; enhances sensitivity to radiation. ajol.infowikipedia.orgchemimpex.com
Antiviral ResearchInterferes with viral DNA synthesis.Shown to inhibit replication of some viruses. chemimpex.comyoutube.com
Analytical ChemistryDerivatized for GC-MS analysis.Quantitative analysis of its incorporation into DNA. researchgate.netumich.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BrN2O2Si2 B1614495 5-Bromouracil, TMS CAS No. 33282-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWXYMHPDZTFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=C1Br)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN2O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336081
Record name 5-Bromouracil, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33282-64-3
Record name 5-Bromouracil, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 5 Bromouracil and Its Trimethylsilylated Forms

Historical and Contemporary Approaches to 5-Bromouracil (B15302) Synthesis

The synthesis of 5-bromouracil, a halogenated derivative of uracil (B121893), has been a subject of interest due to its role as an antimetabolite and a mutagenic base analog that can substitute for thymine (B56734) in DNA. wikipedia.org Historically, methods for the synthesis of 5-bromouracil often involved the direct bromination of uracil. A number of methods have been reported for the synthesis of 5-bromouracil analogs using bromine-water or bromine in various solvents like acetic anhydride (B1165640), dimethylformamide, or pyridine. cdnsciencepub.com

Contemporary methods have focused on improving yield, purity, and environmental friendliness. One modern approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in a solvent mixture of glacial acetic acid and acetic anhydride. google.comchemicalbook.com This method provides high yields and purity. For instance, reacting uracil with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a mixture of glacial acetic acid and acetic anhydride at 50°C has been shown to produce 5-bromouracil in near-quantitative yield and high purity. chemicalbook.comgoogle.com Another green chemistry approach utilizes sodium bromide and sodium hypochlorite (B82951) as the brominating reagents in an aqueous acidic solution, offering an environmentally benign process suitable for large-scale production. google.com

The table below summarizes various synthetic approaches for 5-bromouracil.

Table 1: Comparison of Synthetic Methods for 5-Bromouracil

ReagentsSolventConditionsYieldPurityReference
Uracil, Bromine-waterWaterNot specifiedModerateNot specified cdnsciencepub.com
Uracil, N-bromosuccinimideGlacial acetic acid, Acetic anhydride55-60°C, 18-22 hoursHighNot specified google.com
Uracil, 1,3-dibromo-5,5-dimethylhydantoinGlacial acetic acid, Acetic anhydride50°C, 1.5 hours99.9%99.3% chemicalbook.com
Uracil, Sodium bromide, Sodium hypochloriteWater, AcidicNot specifiedHighHigh google.com

Regioselective Functionalization of the 5-Bromouracil Core

The 5-bromouracil scaffold serves as a versatile platform for the synthesis of various modified nucleosides with potential therapeutic applications. Regioselective functionalization at the nitrogen and carbon atoms of the pyrimidine (B1678525) ring is crucial for developing these analogs.

N-alkylation of 5-bromouracil is a key step in the synthesis of many nucleoside analogs. Regioselective alkylation at the N1 or N3 position can be achieved by carefully selecting the reaction conditions. For instance, N1-alkylation can be performed using a one-pot, two-step reaction involving silylation with hexamethyldisilazane (B44280) (HMDS) followed by alkylation with an alkyl halide. nih.gov Alternatively, treatment with alkyl halides in the presence of a base like potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) can lead to both N1- and N3-alkylated products, which can then be separated. nih.govhi.is More recent methods have explored the use of catalysts like ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon (AS@HTC) to achieve efficient and selective N-alkylation. ias.ac.in

N-glycosylation, the attachment of a sugar moiety to the nitrogen atom of the base, is fundamental to forming nucleosides. The Silyl-Hilbert-Johnson reaction is a widely used method for N-glycosylation. nih.gov This involves the reaction of a silylated heterocyclic base with a protected sugar derivative, often a glycosyl halide, in the presence of a Lewis acid catalyst like tin(IV) chloride. cdnsciencepub.com For example, trimethylsilylated 5-bromouracil can be condensed with a protected ribofuranose to yield the corresponding nucleoside. cdnsciencepub.com

The C-5 position of the uracil ring is electron-rich and susceptible to electrophilic attack. cdnsciencepub.com Electrophilic halogenation at this position is a common strategy to introduce functionality. A variety of reagents have been employed for this purpose, including molecular halogens (e.g., I2, Br2, Cl2) and N-halosuccinimides (NCS, NBS). cdnsciencepub.com The reaction conditions can be tuned to achieve high yields and selectivity. For instance, a mild and efficient method for the synthesis of 5-halogenated uracil nucleosides involves the reaction of the parent nucleoside with iodine monochloride or N-bromo(or chloro)succinimide and sodium azide. cdnsciencepub.comresearchgate.net This reaction is proposed to proceed through a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.comresearchgate.net

N-Alkylation and N-Glycosylation Strategies in Nucleoside Analog Synthesis

Synthesis of Trimethylsilylated 5-Bromouracil Derivatives

Trimethylsilylation of 5-bromouracil is a critical step to enhance its solubility in organic solvents and to activate it for subsequent reactions, particularly N-glycosylation.

A common and effective method for the silylation of 5-bromouracil involves the use of hexamethyldisilazane (HMDS) in the presence of a catalytic amount of trimethylsilyl (B98337) chloride (TMS-Cl). nih.govhi.ishi.is The reaction is typically carried out by refluxing a suspension of 5-bromouracil with HMDS and a small amount of TMS-Cl in a suitable solvent like 1,2-dichloroethane (B1671644) until the mixture becomes clear, indicating the formation of the soluble silylated derivative. nih.govhi.is Other silylating agents like bis(trimethylsilyl)acetamide (BSA) can also be used. researchgate.net

The efficiency of the silylation reaction can be influenced by several factors, including the choice of silylating agent, catalyst, solvent, and reaction temperature. For the silylation of 5-bromouracil, the combination of HMDS and catalytic TMS-Cl provides a robust and high-yielding method. nih.govhi.ishi.is The reaction is typically driven to completion by heating under reflux. nih.govhi.is The resulting trimethylsilylated 5-bromouracil is often used in situ for subsequent reactions without isolation. cdnsciencepub.com For other nucleosides, extensive optimization of silylation conditions, including different silylating agents (e.g., TBDMS-Cl, TBDMS-OTf), bases, and solvents, has been explored to achieve desired regioselectivity and yield. escholarship.org While specific optimization studies for 5-bromouracil silylation are less detailed in the provided context, the general principles of silylation chemistry apply. gelest.com

Characterization of Trimethylsilylated Intermediates in Multi-step Syntheses

The transformation of 5-bromouracil into a more reactive form for nucleoside synthesis is commonly achieved through silylation. This process typically yields 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine, a key intermediate whose lipophilicity and volatility make it suitable for reactions in non-polar organic solvents. bibliotekanauki.plunibas.it The silylation is generally accomplished by heating 5-bromouracil with a silylating agent such as hexamethyldisilazane (HMDS), often with a catalyst like ammonium sulfate or trimethylsilyl chloride (TMS-Cl). researchgate.netmdpi.com Other powerful silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also employed to ensure complete conversion. unibas.itirb.hr

The resulting intermediate, 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine, is a colorless oil or low-melting solid that serves as the activated form of the nucleobase for subsequent glycosylation reactions. researchgate.net Characterization of this transient species is crucial to ensure the success of multi-step syntheses. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for its identification, as the silylated derivative is thermally stable and volatile. unibas.it The electron-impact (EI) mass spectra provide definitive structural information. unibas.it

While the intermediate is often generated and used in situ without isolation, its properties have been documented. mdpi.comactanaturae.ru Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are standard for characterizing related silylated pyrimidines and their subsequent products. irb.hr The characterization would involve ¹H NMR to confirm the presence of trimethylsilyl protons, ¹³C NMR for the pyrimidine ring and TMS carbons, and potentially ²⁹Si NMR as a direct probe of the silyl (B83357) groups.

Table 1: Properties of 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine
PropertyValueReference
CAS Number33282-64-3
Molecular FormulaC₁₀H₁₉BrN₂O₂Si₂
Molecular Weight335.35 g/mol
AppearanceColorless Oil / Low-Melting Solid researchgate.net
Common Precursors5-Bromouracil, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl)
Key Characterization MethodsGas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) unibas.itirb.hr

Generation of 5-Bromouracil Nucleoside and Nucleotide Analogs for Biochemical Probes

5-Bromouracil and its nucleoside derivatives are invaluable tools in biochemistry and molecular biology. Their structural similarity to thymine and its corresponding nucleoside, thymidine (B127349), allows them to be incorporated into DNA. nih.gov This substitution serves as a powerful probe for studying DNA replication, repair, and cell proliferation. The bromine atom provides a unique chemical handle for detection and further chemical modification. The synthesis of these analogs, particularly 5-bromo-2'-deoxyuridine (B1667946) (BrdU), relies heavily on the activation of 5-bromouracil via trimethylsilylation.

Synthesis of 5-Bromo-2'-deoxyuridine (BrdU) and Related Derivatives

The most prevalent method for the chemical synthesis of BrdU and its derivatives is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org This reaction involves the condensation of a silylated heterocyclic base with an electrophilic sugar derivative. wikipedia.org

In this context, 5-bromouracil is first converted to its persilylated derivative, 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine. researchgate.netactanaturae.ru This intermediate is then reacted with a protected 2-deoxyribose sugar, such as 1-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-α-D-ribofuranose or a related acylated sugar halide. The reaction is promoted by a Lewis acid catalyst, like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). bibliotekanauki.plwikipedia.org The coupling predominantly yields the desired β-anomer due to neighboring group participation from the acyl group at the C2 position of the sugar, although some α-anomer may also be formed. wikipedia.org A final deprotection step to remove the sugar hydroxyl-protecting groups affords BrdU.

Table 2: Key Components in the Silyl-Hilbert-Johnson Synthesis of BrdU
ComponentRoleExample(s)
Pyrimidine BaseNucleobase source5-Bromouracil
Silylating AgentActivates the pyrimidine baseHMDS, BSA, BSTFA
Activated IntermediateNucleophilic coupling partner2,4-bis(trimethylsilyloxy)-5-bromopyrimidine
Glycosyl DonorElectrophilic sugar source1-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-α-D-ribofuranose
CatalystPromotes the C-N bond formationSnCl₄, TMSOTf

Alternatively, BrdU can be synthesized enzymatically. For instance, radiolabeled BrdU has been prepared from 5-bromouracil and a deoxyribosyl donor like 2'-deoxyguanosine (B1662781) using the enzyme trans-N-deoxyribosylase. cas.cz This method is particularly useful for preparing isotopically labeled probes for metabolic studies. cas.cz

Synthetic Pathways for Phenoxazine (B87303) Nucleoside Derivatives of 5-Bromouracil

Phenoxazine-based nucleosides are of significant interest as fluorescent probes and potential antiviral agents. nih.govresearchgate.net Their synthesis can be achieved through pathways that utilize 5-bromouracil or its derivatives as key starting materials.

One direct approach involves the construction of the phenoxazine core from the base itself. In this method, 5-bromouracil is condensed with an aminophenol, such as 2-aminophenol (B121084) or 2-aminothiophenol, typically by heating in a high-boiling point solvent like ethylene (B1197577) glycol. skemman.isdu.edu This is followed by an acid-catalyzed intramolecular cyclization to form the tricyclic phenoxazine (or related phenothiazine) base. skemman.is This newly formed fluorescent base can then be subjected to a silyl-Hilbert-Johnson reaction with a protected sugar to yield the final phenoxazine nucleoside.

A second major strategy involves building the phenoxazine ring onto a pre-existing 5-bromouracil nucleoside. The synthesis often starts with a derivative such as 1-(2-hydroxyethoxymethyl)-5-bromouracil or a protected 5-bromo-2'-deoxyuridine. nih.govresearchgate.net The C4 carbonyl group of the uracil ring is activated, for example, by conversion to a 4-chloro or 4-(1,2,4-triazol-1-yl) derivative. nih.gov This activated nucleoside is then reacted with a substituted 2-aminophenol. The subsequent intramolecular cyclization, often promoted by a base like triethylamine (B128534) (TEA), results in the formation of the 1,3-diaza-2-oxophenoxazine (B1259096) ring system, yielding the target nucleoside analog. nih.gov

Table 3: General Synthetic Strategies for Phenoxazine Nucleosides from 5-Bromouracil
StrategyKey Steps5-Bromouracil Starting Material
Build Phenoxazine Base First1. Condensation of 5-bromouracil with 2-aminophenol/thiophenol. 2. Acid-catalyzed cyclization. 3. Silyl-Hilbert-Johnson glycosylation of the new base.5-Bromouracil
Build Phenoxazine onto Nucleoside1. Activation of C4 position of a 5-bromouracil nucleoside. 2. Reaction with a substituted 2-aminophenol. 3. Base-promoted intramolecular cyclization.5-Bromo-2'-deoxyuridine or other 5-bromouracil nucleosides

Advanced Spectroscopic and Structural Elucidation of 5 Bromouracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis of 5-Bromouracil (B15302) and Functionalized Analogs

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. In 5-Bromouracil, the proton on the pyrimidine (B1678525) ring (H-6) exhibits a characteristic signal. In a dimethyl sulfoxide (B87167) (DMSO-d6) solvent, this aromatic proton signal typically appears in the range of 7.00–8.00 ppm. ajol.info The N(1)-H and N(3)-H protons are also observable, with the N(1)-H signal appearing around 11.13 ppm in free 5-Bromouracil. ajol.info

Functionalization of the 5-Bromouracil core, for instance, through the condensation with methanesulfonyl chloride to form 5-bromo-1-mesyluracil, will lead to predictable shifts in the NMR spectrum, reflecting the altered electronic distribution within the molecule. researchgate.net

Interactive Table 1: ¹H NMR Chemical Shifts (δ) for 5-Bromouracil in DMSO-d6

ProtonChemical Shift (ppm)
H-6~8.0
N(1)-H~11.13
N(3)-H~11.4

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Pyrimidine Ring Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of a molecule. Each unique carbon atom in 5-Bromouracil gives a distinct signal, allowing for the characterization of the pyrimidine ring. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom bonded to the bromine (C-5) will be significantly affected, as will the carbonyl carbons (C-2 and C-4). nih.govchemicalbook.com

Interactive Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 5-Bromouracil

Carbon AtomChemical Shift (ppm)
C-2 (Carbonyl)~150
C-4 (Carbonyl)~159
C-5~97
C-6~142

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Application of Trimethylsilane (TMS) as an Internal Reference in NMR Studies

Tetramethylsilane (TMS), with the chemical formula Si(CH₃)₄, is the universally accepted internal standard for NMR spectroscopy, particularly for samples dissolved in organic solvents. acs.orgembibe.com Its utility stems from several key properties:

Chemical Inertness: TMS is largely unreactive with most organic compounds, ensuring it does not interfere with the sample being analyzed. acs.org

Signal Singularity: All twelve protons in TMS are chemically and magnetically equivalent, producing a single, sharp resonance signal. embibe.comstackexchange.com This makes it easily identifiable in the spectrum.

Distinct Chemical Shift: The protons in TMS are highly shielded by the silicon atom, causing them to resonate at a high magnetic field. acs.org By convention, the chemical shift of the TMS signal is set to 0.0 ppm, providing a reference point against which all other proton signals in the sample are measured. acs.orgstackexchange.com

Volatility: TMS is a volatile liquid, which allows for its easy removal from the sample after analysis. acs.org

While highly effective for organic solvents, the low water solubility of TMS makes it unsuitable for aqueous samples, where standards like DSS are used instead. stackexchange.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Collision-Induced Dissociation (CID) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. For 5-Bromouracil, EI mass spectrometry can lead to the cleavage of the pyrimidine ring. researchgate.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion. nih.gov The precursor ion is isolated and then collided with a neutral gas, causing it to break apart into product ions. This method is crucial for detailed structural analysis and for differentiating isomers. rsc.orgontobee.org

Fragmentation Pathways of Silylated 5-Bromouracil and its Alkoxy Derivatives

The silylation of 5-Bromouracil, often with reagents like bis(trimethylsilyl)acetamide (BSA), is a common derivatization technique used to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov The mass spectra of silylated pyrimidines exhibit characteristic fragmentation patterns.

In the mass spectrometry of trimethylsilyl (B98337) derivatives of nucleosides, fragmentation often involves the base and sugar moieties. For silylated uracil (B121893) derivatives, fragmentation products analogous to those from silylated uracil itself are observed. umich.edu The presence of the bromine atom in 5-Bromouracil will influence the fragmentation, often leading to the loss of a bromine radical or HBr.

For 2,4-dialkoxy-5-bromopyrimidines, fragmentation under EI conditions typically initiates at the alkoxy substituents on the pyrimidine ring rather than causing immediate ring cleavage. researchgate.net The study of these fragmentation pathways provides valuable information for the structural identification of modified pyrimidine nucleobases.

Quantitative Analysis of 5-Bromouracil Incorporation into Macromolecules via GC/MS

Gas chromatography-mass spectrometry (GC/MS) provides a sensitive and quantitative method for determining the extent of 5-bromouracil (5-BrU) incorporation into macromolecules like DNA. nih.gov This technique is crucial for assessing the presence of this thymine (B56734) analog in biological samples, which is significant in research fields such as cancer therapy and radiosensitization. nih.govumich.edu

The analytical procedure begins with the extraction of the macromolecule (e.g., DNA) from the cells, which can be as few as 100,000 cells. nih.gov The DNA is then subjected to enzymatic hydrolysis, which breaks it down into its constituent nucleobases, releasing both thymine and any incorporated 5-bromouracil. nih.govnih.gov

Prior to GC/MS analysis, the released bases undergo a critical derivatization step to increase their volatility and thermal stability for gas chromatography. nih.govunibas.it This is commonly achieved through silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used. nih.govresearch-solution.comrestek.com This reaction converts the polar functional groups of 5-bromouracil into their trimethylsilyl (TMS) derivatives, which are more amenable to GC analysis. unibas.itcapes.gov.br The mass spectra of these TMS derivatives are well-characterized and useful for structural identification. unibas.it

Once derivatized, the sample is injected into the GC/MS system. The gas chromatograph separates the different derivatized bases based on their retention times. The mass spectrometer then detects and quantifies the separated compounds. nih.gov By using selected-ion monitoring (SIM), the instrument can be set to detect specific mass fragments characteristic of derivatized thymine and 5-bromouracil, providing high specificity and sensitivity. nih.gov Internal standards, such as 5-chlorouracil (B11105) or 5-iodouracil, are often added to the sample to ensure accurate quantification. nih.gov This GC/MS method can detect as little as 1% replacement of thymine by 5-bromouracil in a 1-microgram DNA sample. nih.govumich.edu The response for 5-BrU has been shown to be linear over a range of 1.3-52 ng per sample with high accuracy. nih.gov

Table 1: Key Methodological Aspects of GC/MS for 5-Bromouracil Quantification

Analytical StepDescriptionKey Reagents/ParametersReference
Sample PreparationExtraction and enzymatic hydrolysis of DNA to release nucleobases.DNA from ~10⁵ cells nih.gov
DerivatizationConversion of nucleobases to volatile trimethylsilyl (TMS) derivatives.N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov
Separation & DetectionGas chromatography for separation followed by mass spectrometry for detection.Selected-Ion Monitoring (SIM) nih.gov
QuantificationMeasurement of 5-BrU relative to thymine using internal standards.5-chlorouracil, 5-iodouracil nih.gov
SensitivityThe method can detect low levels of thymine replacement.1% replacement in 1 µg DNA nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of 5-bromouracil. The UV spectrum of 5-bromouracil in aqueous solution is characterized by a strong absorption band in the ultraviolet region. researchgate.net This absorption is primarily attributed to π-π* electronic transitions within the conjugated π-system of the pyrimidine ring. researchgate.netlibretexts.org The position of the maximum absorbance (λmax) for 5-bromouracil is observed at approximately 277 nm, which is red-shifted compared to the λmax of unsubstituted uracil (~258 nm). researchgate.net This shift is due to the influence of the bromine atom, an auxochrome, on the electronic energy levels of the pyrimidine ring. The specific λmax can be influenced by solvent effects. researchgate.net

The electronic π-π* transitions of 5-bromouracil are sensitive to its chemical environment, particularly upon coordination with metal ions. ajol.infoekb.eg When 5-bromouracil acts as a ligand, typically as a mononegative bidentate donor, it forms complexes with various metal ions. ajol.infoekb.eg This coordination alters the electronic distribution and geometry of the pyrimidine ring.

The interaction between the metal ion and the ligand can lead to a shift in the energy of the π and π* molecular orbitals. walshmedicalmedia.com Consequently, the energy required for the π-π* transition changes, which is observable as a shift in the λmax in the UV-Vis spectrum. walshmedicalmedia.com In many complexes, coordination to a metal ion leads to a bathochromic (red) shift, moving the absorption band to a longer wavelength. walshmedicalmedia.com This shift indicates a reduction in the energy gap between the π and π* orbitals and confirms the formation of a metal-ligand complex. walshmedicalmedia.comresearchgate.net The study of these spectral shifts provides valuable information about the binding sites and the nature of the coordination between 5-bromouracil and metal ions. ajol.info

Table 2: UV-Vis Absorption Maxima (λmax) for π-π* Transitions of 5-Bromouracil and its Metal Complexes

Compoundλmax (nm)TransitionReference
5-Bromouracil (Free Ligand)~277π-π researchgate.net
Co(II)-5-Bromouracil Complex280π-π ajol.info
Ni(II)-5-Bromouracil Complex282π-π ajol.info
Cu(II)-5-Bromouracil Complex285π-π ajol.info
Mn(II)-5-Bromouracil Complex281π-π* ajol.info

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Studies

Infrared (IR) spectroscopy is a powerful tool for the structural characterization of 5-bromouracil, providing detailed insights into its functional groups and tautomeric equilibrium. aip.orgasianpubs.org The IR spectrum of 5-bromouracil displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Studies using low-temperature matrix isolation Fourier-transform infrared (FTIR) spectroscopy have shown that 5-bromouracil exists almost exclusively in the diketo tautomeric form. aip.orgresearchgate.net The evidence for this is the presence of strong absorption bands in the carbonyl (C=O) stretching region. asianpubs.org In the solid phase, a strong, broad band characteristic of the C(4)=O stretch appears around 1677 cm⁻¹, while a shoulder corresponding to the C(2)=O stretch is observed at 1617 cm⁻¹. ajol.info In an argon matrix, these C=O stretching wavenumbers are shifted to 1729 cm⁻¹ and 1761 cm⁻¹. asianpubs.org The N-H stretching vibrations are typically assigned to weaker bands at higher frequencies, around 3360 cm⁻¹ for N(3)-H and 3168 cm⁻¹ for N(1)-H. ajol.info The population of minor hydroxy-enol tautomers has been determined to be less than 0.2% in low-temperature matrices. aip.orgresearchgate.net

The IR spectrum of 5-bromouracil can be complicated by Fermi resonance, which causes the appearance of additional absorption bands, notably in the C=O stretching region (~1710 cm⁻¹) and at lower deformation vibration frequencies. aip.orgresearchgate.net Furthermore, upon coordination with metal ions through the carbonyl oxygens, the C=O stretching frequency shifts to a lower wavenumber (in the range of 1611–1640 cm⁻¹), which serves as direct evidence of the metal-ligand interaction. ajol.info

Table 3: Characteristic Infrared Absorption Frequencies for 5-Bromouracil

Vibrational ModeFrequency (cm⁻¹) (Free Ligand)Frequency (cm⁻¹) (Metal Complex)AssignmentReference
ν(N-H)3360, 3168-N(3)-H and N(1)-H stretching ajol.info
ν(C=O)~1677, 1617 (solid)1611 - 1640C(4)=O and C(2)=O stretching ajol.info
ν(C=O)1761, 1729 (Ar matrix)-C=O stretching asianpubs.org
Fermi Resonance Bands~1710, 1297, 1093, 901-Coupled C=O and deformation vibrations aip.org

Time-Resolved Spectroscopy for Photophysical Dynamics

The fate of 5-bromouracil following absorption of UV light is governed by a series of ultrafast photophysical processes. These dynamics are investigated using advanced time-resolved spectroscopic techniques, which can track the evolution of the molecule through different electronic states on a femtosecond (10⁻¹⁵ s) timescale. rsc.orgrsc.org

Femtosecond time-resolved photoelectron spectroscopy (TRPES) using an extreme ultraviolet (XUV) probe is a state-of-the-art method to map the photo-relaxation dynamics of 5-bromouracil in solution. rsc.orgrsc.orgresearchgate.net In these experiments, a UV pump pulse (e.g., at 4.66 eV) excites the molecule to its first bright singlet excited state, the ¹ππ* state. rsc.orgchemrxiv.org A time-delayed XUV probe pulse (e.g., at 21.7 eV) then ionizes the molecule, and the kinetic energy of the ejected photoelectrons is measured. rsc.org By varying the delay time between the pump and probe pulses, it is possible to follow the population of the excited states as they evolve over time.

Upon excitation to the ¹ππ* state, 5-bromouracil exhibits extremely rapid relaxation. rsc.orgrsc.org The XUV-TRPES experiments have successfully differentiated the evolution from the initially populated ¹ππ* state to a lower-lying intermediate electronic state within a timescale of approximately 100 fs. rsc.orgchemrxiv.org This intermediate state subsequently decays, disappearing within about 200 fs. rsc.orgchemrxiv.org

The ultrafast decay of photoexcited 5-bromouracil is facilitated by non-adiabatic relaxation pathways, which involve transitions between different electronic potential energy surfaces. Computational studies and experimental results identify the key intermediate state populated after initial excitation as the ¹πσ* state. rsc.orgx-mol.com The transition from the bright ¹ππ* state to this dark ¹πσ* state is proposed to occur through a conical intersection, a point where the two potential energy surfaces meet. rsc.orgx-mol.com

Following population of the ¹πσ* state, the molecule rapidly relaxes to the S₀ ground state. rsc.orgchemrxiv.org In addition to this pathway, theoretical calculations suggest that a direct, efficient relaxation from the ¹ππ* state back to the ground state via a ¹ππ*/S₀ conical intersection is a predominant deactivation channel, especially in the gas phase. royalsocietypublishing.orgroyalsocietypublishing.orgchemrxiv.org

The relaxation dynamics of 5-bromouracil differ significantly from its parent compound, thymine. For 5-bromouracil in an aqueous environment, the formation of a ¹nπ* state or a long-lived triplet state, which are known decay channels for thymine, is not observed. rsc.orgx-mol.com This is attributed to a much larger energy gap between the ¹ππ* and ¹nπ* states in 5-bromouracil, making the transition between them unlikely. rsc.orgchemrxiv.org

The ¹πσ* state is known to be repulsive along the C-Br bond coordinate, suggesting that its population could lead to C-Br bond cleavage and the formation of a reactive uracilyl radical. rsc.orgroyalsocietypublishing.org However, experimental studies in solution show a low quantum yield for this dissociation. rsc.org This is explained by a solvent caging effect, where the surrounding solvent molecules trap the dissociating fragments, promoting their recombination and internal conversion to a hot S₀ ground state molecule on a picosecond timescale. rsc.org

Table 4: Summary of Photophysical Relaxation Pathways for Photoexcited 5-Bromouracil

ProcessInitial StateFinal/Intermediate StateMechanismTimescaleReference
Initial ExcitationS₀¹ππUV Photon Absorption (4.66 eV)Instantaneous rsc.orgrsc.org
Internal Conversion¹ππ¹πσ¹ππ/¹πσ* Conical Intersection~100 fs rsc.orgx-mol.com
Ground State Recovery¹πσS₀Internal ConversionDisappears within ~200 fs rsc.orgchemrxiv.org
Direct Ground State Recovery¹ππS₀¹ππ*/S₀ Conical IntersectionUltrafast royalsocietypublishing.orgroyalsocietypublishing.orgchemrxiv.org
Vibrational CoolingHot S₀S₀Solvent-mediated energy dissipation~1.5 - 2 ps rsc.org

Molecular Mechanisms of 5 Bromouracil in Nucleic Acid Systems

Tautomeric Equilibria and their Influence on Molecular Interactions

5-Bromouracil (B15302) (5-BrU), a halogenated derivative of uracil (B121893), is a notable base analog of thymine (B56734). wikipedia.org Its biological activity, particularly its mutagenic nature, is intrinsically linked to its ability to exist in different structural forms, known as tautomers.

Keto-Enol Tautomerism and Ionized Forms of 5-Bromouracil

Like other pyrimidine (B1678525) bases, 5-Bromouracil can exist in different tautomeric forms, primarily the keto and enol forms. wikipedia.orgyoutube.com The keto form is the predominant and more stable tautomer under normal physiological conditions. utk.edu In this configuration, 5-BrU is structurally analogous to thymine and can pair with adenine (B156593) during DNA replication. wikipedia.orgmun.ca

However, 5-BrU can undergo a tautomeric shift to its "rare" enol form (specifically, the O4-hydroxy tautomer). rsc.org This structural rearrangement involves the migration of a proton. utk.edu The enol tautomer of 5-BrU mimics the hydrogen-bonding pattern of cytosine, leading to mispairing with guanine (B1146940). rsc.org

In addition to the neutral keto and enol forms, 5-Bromouracil can also exist in an ionized state. wikipedia.org At alkaline pH, the hydrogen atom at the N(3) position can be removed, forming an anion. fu-berlin.de This ionized form is also complementary to guanine and contributes to its mutagenic potential. wikipedia.org The pKa value, which indicates the acidity of the N(3) proton, is a critical factor in determining the proportion of the ionized form at a given pH. The substitution of the electron-withdrawing bromine atom at the C5 position lowers the pKa of 5-bromouracil compared to thymine, making it more prone to ionization. nih.gov

Table 1: Tautomeric Forms and Ionized State of 5-Bromouracil

FormPairing PartnerConsequence
Keto Tautomer Adenine (A)Normal base pairing, incorporation into DNA opposite adenine. wikipedia.orgmun.ca
Enol Tautomer Guanine (G)Mispairing, leading to A-T to G-C transition mutations. rsc.org
Ionized Form Guanine (G)Mispairing, contributing to A-T to G-C transition mutations. wikipedia.org

This table summarizes the different forms of 5-Bromouracil and their base pairing properties, which are fundamental to its mutagenic action.

Impact of Bromine Substitution on Tautomeric Stability and Hydrogen Bonding Affinity

The substitution of the methyl group of thymine with a bromine atom at the 5-position significantly influences the electronic properties and, consequently, the tautomeric equilibrium and hydrogen bonding characteristics of the molecule. The bromine atom is more electronegative than a methyl group, which increases the acidity of the N(3) proton. nih.gov This heightened acidity facilitates the tautomeric shift from the keto to the enol form and also promotes the formation of the ionized species. utk.eduwikilectures.eu

The increased propensity to exist in the enol or ionized form enhances 5-BrU's ability to mispair with guanine. wikipedia.orgrsc.org The enol tautomer of 5-BrU can form three hydrogen bonds with guanine, creating a stable, albeit incorrect, base pair that can be accommodated within the DNA double helix. utk.edumun.ca Furthermore, the bromine substituent itself can influence intermolecular interactions. It has been suggested that bromine can enhance stacking interactions with adjacent bases, which might contribute to stabilizing mispairs within the DNA structure. rsc.org The substitution of bromine for the methyl group has a minimal steric effect on binding affinity, as the van der Waals radius of bromine (1.95 Å) is very similar to that of a methyl group (1.99 Å). glenresearch.com

Mechanisms of DNA Incorporation and Interaction

The mutagenic effects of 5-Bromouracil are contingent upon its incorporation into the DNA strand. This process is facilitated by its structural similarity to thymine, allowing it to enter the cellular machinery of DNA replication and repair.

Mimicry and Competitive Binding with Thymine during DNA Replication

5-Bromouracil, in its common keto form, acts as a structural analog or mimic of thymine. utk.eduontosight.ai This resemblance allows it to be recognized by DNA polymerases as if it were thymine. During DNA replication, 5-bromodeoxyuridine triphosphate (the deoxynucleoside triphosphate form of 5-BrU) can compete with thymidine (B127349) triphosphate for the active site of DNA polymerase when pairing with an adenine base on the template strand. wikipedia.org Once incorporated, it becomes an integral part of the DNA sequence. rsc.org

Enzymatic Transformation and Incorporation Pathways (e.g., Thymidine Phosphorylase)

For 5-Bromouracil to be incorporated into DNA, it must first be converted into its deoxynucleoside form, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), and then phosphorylated to its triphosphate form (BrdUTP). A key enzyme in this pathway is thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. researchgate.net Thymidine phosphorylase can also act on 5-Bromouracil, converting it to BrdU. nih.gov Subsequent phosphorylation by kinases leads to the formation of BrdUTP, the substrate for DNA polymerase. cas.cz It has been shown that 5-bromouracil itself is a competitive inhibitor of thymidine phosphorylase. doi.org

Table 2: Key Enzymes in the Incorporation Pathway of 5-Bromouracil

EnzymeRoleSubstrate(s)Product(s)
Thymidine Phosphorylase Converts the base into its deoxynucleoside form. 5-Bromouracil, 2-deoxyribose-1-phosphate5-bromo-2'-deoxyuridine (BrdU), Phosphate (B84403)
Kinases Phosphorylate the deoxynucleoside to its triphosphate form. cas.cz5-bromo-2'-deoxyuridine (BrdU)5-bromo-2'-deoxyuridine triphosphate (BrdUTP)
DNA Polymerase Incorporates the triphosphate form into the growing DNA strand. wikipedia.org5-bromo-2'-deoxyuridine triphosphate (BrdUTP)DNA strand containing 5-Bromouracil

This table outlines the enzymatic steps required for the activation and incorporation of 5-Bromouracil into DNA.

Molecular Basis of Mutagenesis and Genetic Instability

The incorporation of 5-Bromouracil into DNA is the initiating event for its mutagenic activity. The subsequent genetic instability arises from the tautomeric shifts that lead to errors during subsequent rounds of DNA replication.

The primary mutagenic outcome of 5-BrU incorporation is the induction of point mutations, specifically base-pair transitions. wikipedia.org This can occur through two main pathways:

Incorporation Error: If 5-BrU is in its rare enol or ionized form at the moment of replication, it can be mistakenly incorporated opposite a guanine in the template strand. In subsequent replication rounds, this incorporated 5-BrU (now likely in its common keto form) will correctly pair with adenine, leading to a G-C to A-T transition. wikipedia.orgyoutube.com

Replication Error: More commonly, 5-BrU is first incorporated in its keto form opposite an adenine. wikipedia.org If, during a subsequent round of replication, this incorporated 5-BrU shifts to its enol or ionized form, it will then pair with guanine instead of adenine. youtube.comyoutube.com The DNA polymerase will insert a guanine into the new strand. In the next replication cycle, this guanine will correctly pair with a cytosine, completing an A-T to G-C transition. wikipedia.orgyoutube.com

This ability of 5-BrU to induce mutations in both directions (A-T to G-C and G-C to A-T) underscores its potent mutagenic nature. wikipedia.org The increased frequency of tautomerization compared to thymine is the fundamental reason for its higher mutagenic activity. pnas.org Research has shown that the mutagenic effect of 5-bromouracil is not a random enhancement of spontaneous mutations but is specific to its chemical properties and interactions within the DNA. caltech.edu

Induction of Point Mutations via Base Substitution (A-T to G-C and G-C to A-T Transitions)

5-Bromouracil (5-BrU) is a halogenated derivative of uracil and acts as a base analog, primarily substituting for thymine in DNA. wikipedia.orgnih.gov Its mutagenic effects stem from its ability to induce point mutations through base substitutions. wikipedia.orgnih.gov This occurs via two main pathways: the transition of an adenine-thymine (A-T) base pair to a guanine-cytosine (G-C) pair, and the reverse transition from G-C to A-T. wikipedia.orgramauniversity.ac.in

The key to 5-BrU's mutagenicity lies in its tautomeric forms. wikipedia.org It exists in three forms: a common keto form and rarer enol and ionized forms. wikipedia.orgramauniversity.ac.in The keto form of 5-BrU behaves similarly to thymine and pairs with adenine. wikipedia.orgramauniversity.ac.in However, due to the electronegativity of the bromine atom, 5-BrU is more prone to exist in the enol tautomer form compared to thymine. youtube.com

A-T to G-C Transition: This transition occurs when 5-BrU is incorporated into DNA opposite adenine during replication. ramauniversity.ac.in If the incorporated 5-BrU shifts to its enol or ionized form during a subsequent round of replication, it can mispair with guanine. wikipedia.orgbrainly.com In the following replication cycle, this guanine will then pair with cytosine, completing the transition from an A-T pair to a G-C pair. ramauniversity.ac.in

G-C to A-T Transition: Conversely, if an incoming 5-BrU molecule is in its enol form, it can be incorporated opposite a guanine in the template strand. ramauniversity.ac.inmacmillanusa.com In the next round of replication, this 5-BrU will likely return to its more stable keto form and pair with adenine. macmillanusa.com This adenine will then pair with thymine in a subsequent replication, finalizing the G-C to A-T transition. ramauniversity.ac.inmacmillanusa.com

Theoretical studies have shown that the possibility of tautomerism from 5-BrU to its enol form (BrU) is significantly higher than that of uracil to its enol form. nih.govacs.org Furthermore, this enol form of 5-BrU (BrU) has a greater tendency to pair with guanine. nih.govacs.org

Role of Mispairing with Guanine in Mutagenic Events

The mispairing of 5-bromouracil (5-BrU) with guanine is a cornerstone of its mutagenic activity. acs.org While in its common keto form, 5-BrU pairs with adenine, its ability to adopt a rare enol tautomer allows it to form a stable, albeit incorrect, base pair with guanine. ramauniversity.ac.inbrainly.com This mispairing event is the critical first step in the induction of A-T to G-C transition mutations. ramauniversity.ac.in

The structural basis for this mispairing can be a "wobble" base pair, where the hydrogen bonding pattern deviates from the standard Watson-Crick geometry. researchgate.netnih.govoup.com In this wobble conformation, both 5-BrU and guanine can remain in their major tautomeric forms. researchgate.netoup.com Nuclear magnetic resonance (NMR) studies have shown that at physiological pH, a wobble geometry is the predominant form for a 5-BrU-guanine pair within a DNA helix. nih.gov As the pH increases, an ionized form of the 5-BrU-guanine pair in a Watson-Crick-like geometry becomes more prevalent. nih.gov

The stability of the 5-BrU-guanine mispair is a key factor in its mutagenicity. Ab initio calculations have revealed that while the energy released in the formation of a guanine-5-bromouracil (G-BrU) pair is similar to that of a guanine-uracil (G-U) pair, the enol form of 5-BrU (BrU) pairs with guanine more readily than the enol form of uracil (U). acs.org This enhanced stability of the G-BrU* mispair increases the likelihood of the mutation becoming fixed in the DNA sequence during subsequent rounds of replication. nih.govacs.org

Formation and Processing of Premutational Lesions (e.g., Dehalogenation, Apurinic/Apyrimidinic Sites)

The mutagenic effects of 5-bromouracil (5-BrU) are not solely due to mispairing during replication. The incorporated 5-BrU can also lead to the formation of premutational lesions in the DNA, which are then processed by the cell's repair machinery, sometimes in an error-prone manner. nih.gov

A significant premutational lesion arises from the dehalogenation of incorporated 5-BrU residues. nih.govnih.gov This process results in the formation of uracil within the DNA strand. nih.govnih.gov This uracil is recognized as an abnormal base in DNA and is targeted by the DNA repair machinery. nih.gov

The presence of uracil in DNA triggers its removal by the enzyme uracil-DNA glycosylase. nih.govnih.gov This enzyme cleaves the glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site, which is a gap in the DNA where a base is missing. nih.govnih.gov These AP sites are critical intermediates in 5-BrU-induced mutagenesis. nih.gov

The formation of these lesions can be detected by observing changes in the secondary structure of the DNA, such as the appearance of single-stranded regions that are susceptible to endonuclease S1. nih.gov The number of uracil residues and, consequently, AP sites, is related to the extent of DNA damage. nih.gov During the repair process that accompanies the reactivation of cells previously inactivated by 5-BrU, the number of these uracil residues decreases. nih.gov

Interplay with DNA Repair Systems (e.g., Uracil-DNA Glycosylase, AP Endonucleases)

The premutational lesions created by the incorporation of 5-bromouracil (5-BrU) are substrates for various DNA repair systems. The interaction between these lesions and the repair enzymes is a critical determinant of whether the initial damage leads to a permanent mutation.

As mentioned previously, the dehalogenation of incorporated 5-BrU to uracil is a key event. nih.govnih.gov This uracil is promptly recognized and excised by Uracil-DNA Glycosylase , initiating the base excision repair (BER) pathway. nih.govnih.gov The removal of uracil leaves an apurinic/apyrimidinic (AP) site. nih.gov

These AP sites are then processed by AP Endonucleases , which cleave the phosphodiester backbone adjacent to the baseless site, creating a nick in the DNA strand. nih.gov This nick is then a substrate for other enzymes in the BER pathway, including DNA polymerase and DNA ligase, which work to insert the correct nucleotide and seal the strand.

However, the processing of these AP sites is not always flawless and can be a source of mutations. In fact, studies in E. coli have shown that a significant portion of 5-BrU-induced mutagenesis is dependent on the misrepair of these lesions. nih.gov For instance, in mutants deficient in AP endonuclease (xthA mutants), the frequency of 5-BrU-induced mutations is significantly increased, highlighting the crucial role of AP sites in this mutagenic process. nih.gov

Intermolecular Interactions and Structural Perturbations in Nucleic Acids

Stacking Interactions in DNA Dimers (e.g., 5-Bromouracil/Uracil, Cytosine/5-Bromouracil)

The incorporation of 5-bromouracil (5-BrU) into DNA not only affects base pairing but also influences the local structure through altered intermolecular interactions, particularly base stacking. The bromine atom at the 5-position of the uracil ring can enhance stacking interactions with adjacent bases. nih.govrsc.org

Studies have investigated the stacking energies of various pyrimidine dimers, including those containing 5-BrU. These analyses aim to understand if enhanced stacking could stabilize mispairs involving 5-BrU, thereby contributing to its mutagenicity. rsc.org

5-Bromouracil/Uracil (BrU/U) Stacking: Computational studies have explored the potential energy surface of stacked BrU/U dimers. In the gas phase, multiple stable stacked conformations exist, with the global minimum being a face-to-face structure. researchgate.net The interaction energies suggest that BrU/U stacking is stronger than that of a uracil/uracil (U/U) dimer, but this enhanced stacking occurs in geometries that may differ from those found in standard B-form DNA. rsc.org

Cytosine/5-Bromouracil (C/BrU) Stacking: Research indicates that the stacking interaction between cytosine and 5-BrU is particularly strong. rsc.org Gas-phase calculations show that the C/BrU dimer is more strongly bound than a cytosine/thymine (C/T) or cytosine/uracil (C/U) dimer. rsc.org This enhanced stacking is thought to be related to the increased polarizability due to the bromine atom. rsc.org However, in an aqueous environment, which more closely mimics the cellular context, the absolute stacking energies and the differences between the various dimers are reduced. rsc.org

The table below summarizes the relative gas-phase stacking strengths of thymine (T) and uracil (U) compared to 5-BrU (set to 1.00) when paired with different pyrimidine bases.

Stacking PartnerRelative Stacking Strength of TRelative Stacking Strength of U
Cytosine (C)0.780.73
Thymine (T)0.850.84
Uracil (U)0.950.87

This data is based on ZPE-corrected stacking energies of the most strongly-bound dimer conformations in the gas phase. rsc.org

Influence of 5-Bromouracil on DNA Duplex Conformation (e.g., Z-DNA, Wobble Base Pairs)

The incorporation of 5-bromouracil (5-BrU), a thymine analog, into a DNA duplex can significantly influence its local and global conformation. This perturbation arises from the unique stereoelectronic properties of the bromine atom at the C5 position, which alters base pairing and stacking interactions, and can favor alternative DNA structures like Z-DNA and promote the formation of non-canonical base pairs.

One of the notable conformational changes influenced by 5-BrU is the transition from the canonical right-handed B-DNA to the left-handed Z-DNA. This has been demonstrated in studies of oligonucleotides containing 5-BrU. For instance, the deoxyoligonucleotide d(BrU-G-C-G-C-G) was crystallized and its structure analyzed by X-ray diffraction, revealing that the duplex adopts a Z-conformation. oup.comresearchgate.net In this structure, the duplex contains four standard Watson-Crick G-C base pairs and two BrU-G mismatches. oup.comresearchgate.net The formation of Z-DNA is sequence-dependent, often favoring alternating purine-pyrimidine sequences, and the presence of 5-BrU can facilitate this transition. The photoreactivity of 5-BrU within Z-DNA has also been investigated, suggesting that interstrand electron transfer is a key mechanism in its photochemical reactions in this conformation. oup.com The conformation of DNA, including Z-form, is a critical factor in the hydrogen abstraction by the uracil-5-yl radical that forms upon photoirradiation of 5-BrU-substituted DNA. oup.com

Beyond promoting Z-DNA, 5-BrU is well-known for inducing point mutations by mispairing with guanine (G) instead of adenine (A). rsc.org This mispairing often occurs through a "wobble" base pair geometry. oup.comresearchgate.netrsc.orgrcsb.org In a wobble pair, the bases are shifted relative to their positions in a standard Watson-Crick pair, allowing for different hydrogen bonding patterns. In the case of a BrU-G wobble pair, hydrogen bonds are formed between the O2 of 5-BrU and N1 of G, and between N3 of 5-BrU and O6 of G, with both bases remaining in their major tautomeric forms. oup.comresearchgate.netrcsb.org

Nuclear magnetic resonance (NMR) studies on oligonucleotides containing a central BrU-G pair have shown that at a physiological pH of 7.0, the predominant structure is a right-handed B-DNA duplex with the BrU-G pair in a wobble geometry. nih.gov As the pH increases, an equilibrium between the wobble and an ionized Watson-Crick geometry is observed, with a transition midpoint at pH 8.6. nih.gov The stability of the BrU-G wobble pair may be enhanced by stronger base stacking interactions compared to the corresponding T-G or U-G wobble pairs, a factor attributed to the bromine substituent. rsc.org

The influence of 5-BrU extends to more complex DNA structures as well. In four-way Holliday junctions, which are key intermediates in genetic recombination, the substitution of thymine with 5-bromouracil affects the geometry of the junction. georgefox.edunih.gov Specifically, the sequence and the substituent at the pyrimidine position influence the interduplex angle and other conformational variables of the stacked-X form of the junction. georgefox.edunih.gov

Table 1: Influence of 5-Bromouracil on DNA Duplex Conformation

Feature Observation References
Z-DNA Formation The oligonucleotide d(BrU-G-C-G-C-G) adopts a Z-DNA conformation in crystallo. oup.comresearchgate.net
Wobble Base Pairing 5-BrU forms a wobble base pair with guanine (G). oup.comresearchgate.netrsc.orgrcsb.org
Hydrogen Bonding in BrU-G Wobble Pair O2 of 5-BrU bonds with N1 of G, and N3 of 5-BrU bonds with O6 of G. oup.comresearchgate.netrcsb.org
pH-Dependent Conformation At pH 7.0, the BrU-G pair is in a wobble geometry within B-DNA. At higher pH, it transitions to an ionized Watson-Crick geometry. nih.gov
Holliday Junction Geometry Substitution with 5-BrU in a Holliday junction affects the interduplex angle and other conformational parameters. georgefox.edunih.gov

Noncovalent Binding and Spin Labeling Studies within DNA Structures

The bromine atom of 5-bromouracil (5-BrU) introduces unique noncovalent interaction capabilities, particularly halogen bonding, which influences its recognition and binding within DNA and with other molecules. Furthermore, derivatives of 5-bromouracil have been synthesized and utilized as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, providing a powerful tool to study DNA structure and dynamics.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atom in 5-BrU can participate in such interactions. researchgate.net There is increasing evidence that organic chlorine and bromine atoms can be favorably involved in discrete noncovalent interactions with proteins and ligands, contributing to binding affinity. researchgate.net An analysis of the Protein Data Bank has revealed examples of halogen bonds between 5-bromouracil in nucleic acids and protein residues, highlighting the potential role of this interaction in protein-nucleic acid recognition. nih.gov These interactions are moderately strong and have specific geometric features, confirming that halogenated bases can actively participate in the binding process. nih.gov The stacking interactions of 5-BrU are also a significant aspect of its noncovalent binding, with studies suggesting that 5-BrU stacks more strongly than thymine, which could stabilize mispairs with guanine. rsc.org

5-Bromouracil has served as a precursor for the synthesis of spin labels used in site-directed spin labeling (SDSL) of nucleic acids. hi.ishi.ishi.is SDSL involves attaching a stable radical, typically a nitroxide, to a specific site in a biopolymer to probe its structure and dynamics using EPR spectroscopy. hi.ishi.is One strategy involves the synthesis of a spin-labeled base that can bind noncovalently to an abasic site in a DNA duplex. hi.ishi.is For example, a spin label derived from 5-bromouracil was designed to bind to an abasic site through hydrogen bonding and π-stacking interactions. hi.is

The synthesis of such spin labels often starts with the regioselective alkylation of 5-bromouracil. hi.ishi.is The resulting spin-labeled nucleobase can then be introduced into a DNA duplex containing an abasic site. EPR spectroscopy can monitor the binding of the spin label to the abasic site, providing information on the local environment and dynamics. hi.is The mobility of the noncovalently bound spin label can be compared to that of a covalently attached spin label to confirm binding. hi.is EPR studies have also been conducted on 5-bromouracil itself after irradiation, for instance, with X-rays, to investigate the formation of radicals. dbcls.jpjaea.go.jp

Table 2: Noncovalent Interactions and Spin Labeling Applications of 5-Bromouracil

Application / Interaction Description Key Findings References
Halogen Bonding The bromine atom of 5-BrU acts as an electrophile, forming noncovalent bonds with nucleophiles like protein residues. Contributes to binding affinity in protein-nucleic acid recognition. researchgate.netnih.gov
Stacking Interactions Enhanced stacking ability of 5-BrU compared to thymine. May stabilize mutagenic mispairs with guanine. rsc.org
Spin Label Precursor 5-Bromouracil is a starting material for synthesizing nitroxide spin labels. Allows for the creation of probes for EPR spectroscopy to study DNA structure and dynamics. hi.ishi.ishi.is
Noncovalent Spin Labeling Spin labels derived from 5-BrU can bind to abasic sites in DNA. Provides a method for site-directed spin labeling without covalent attachment, enabling EPR studies of DNA. hi.ishi.is
EPR Studies of Radicals Irradiation of 5-BrU allows for the study of radical formation using EPR. Provides insights into the radiation chemistry of 5-BrU. dbcls.jpjaea.go.jp

Computational and Theoretical Studies of 5 Bromouracil and Its Analogs

Quantum Mechanical and Molecular Dynamics Simulations

The mutagenic base analog 5-bromouracil (B15302) (5BrU) has been the subject of extensive computational and theoretical investigation to elucidate the mechanisms behind its biological activity. These studies employ sophisticated modeling techniques to understand its electronic structure, stability, and interactions at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies utilizing DFT, often with functionals like B3LYP and M06-2X, have been crucial in understanding the structure and reactivity of 5-bromouracil and its derivatives. researchgate.nettandfonline.com For instance, DFT calculations have been employed to determine the molecular structure and regioselectivity of reactions involving 5BrU, with theoretical results showing good agreement with experimental findings. researchgate.net

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are key to understanding reactivity. researchgate.netekb.eg Time-dependent DFT (TD-DFT) calculations have been used to explore the excited states of 5BrU. chemrxiv.orgchemrxiv.org These calculations revealed that in the gas phase, the ¹nπ* state is slightly higher in energy (0.12 eV) than the ¹ππ* state. This energy gap increases significantly to 0.35 eV in an aqueous solution, which suggests that transitions to the ¹nπ* state are not a likely primary relaxation pathway in water. chemrxiv.orgchemrxiv.org

Furthermore, DFT has been used to study the influence of substituents and solvents on the electronic properties of uracil (B121893) derivatives. mdpi.com For example, the electron-withdrawing nature of a nitro group at the 5-position is enhanced in polar solvents, an effect that can be quantified through DFT calculations. mdpi.com

Table 1: Calculated Excited State Energy Gaps in 5-Bromouracil (TD-DFT)
EnvironmentEnergy Gap (¹nπ* vs ¹ππ*)Reference
Gas Phase0.12 eV chemrxiv.orgchemrxiv.org
Aqueous Solution0.35 eV chemrxiv.orgchemrxiv.org

The mutagenicity of 5-bromouracil is often attributed to its ability to exist in different tautomeric forms, particularly the "rare" enol form which can mispair with guanine (B1146940). rsc.org Computational studies have explored the potential energy surfaces (PES) of 5BrU to understand the stability and interconversion of these tautomers. tandfonline.comrsc.orgresearchgate.net A potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometry. iupac.orgmdpi.com

Studies have shown that the presence of the bromine atom can influence the stability of different tautomers. tandfonline.com For example, while the diketo tautomer is generally the most stable, certain substitutions can stabilize other forms. mdpi.com The exploration of the PES for stacked dimers of 5BrU has also been performed, identifying multiple stable minima with low energy barriers between them, indicating significant conformational flexibility. researchgate.net The effect of hydration on the tautomeric equilibrium has also been a focus, with studies simulating the inclusion of explicit water molecules to model the first and second hydration shells. tandfonline.com These calculations help to understand how the local environment within DNA might favor the mutagenic enol tautomer. tandfonline.comrsc.org

The cellular environment is aqueous, making it crucial to account for solvent effects in theoretical calculations. The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of a solvent on a molecule's properties. mdpi.comresearchgate.netresearchgate.net

In studies of 5-bromouracil and its dimers, PCM has been used in conjunction with DFT to model the effects of water and other solvents. researchgate.netresearchgate.net These calculations have shown that the solvent can significantly alter interaction energies and the relative stability of different conformations. For example, while certain stacked dimers of 5BrU are more stable than their thymine-containing counterparts in the gas phase, this advantage can be nullified or even reversed when aqueous solvent effects are included using PCM. rsc.orgrsc.org TD-DFT calculations using the integral equation formalism polarizable continuum model (IEFPCM) have been instrumental in determining how an aqueous environment alters the energy levels of excited states in 5BrU. chemrxiv.org

Exploration of Potential Energy Surfaces for Tautomeric and Conformational States

Analysis of Interaction Energies and Binding Affinities

Understanding the non-covalent interactions of 5-bromouracil, such as stacking with other nucleobases, is essential for explaining its biological consequences.

Base stacking plays a critical role in the stability of the DNA double helix. It has been hypothesized that enhanced stacking of 5BrU compared to thymine (B56734) could stabilize mispairs with guanine, contributing to its mutagenicity. rsc.orgresearchgate.net Computational studies have rigorously tested this hypothesis by calculating the interaction energies of various stacked pyrimidine (B1678525) dimers involving 5BrU. rsc.orgresearchgate.net

Using methods like DFT (specifically the M06-2X functional, which is well-suited for non-covalent interactions) and higher-level theories like MP2 and CCSD(T), researchers have analyzed the potential energy surfaces of dimers such as BrU/BrU, C/BrU, and T/BrU. researchgate.netresearchgate.net In the gas phase, some 5BrU-containing dimers exhibit stronger binding energies than the corresponding thymine dimers. rsc.orgrsc.org For instance, the zero-point-corrected binding energy difference in favor of C/BrU over C/T was found to be 3.1 kcal/mol. rsc.org However, these studies also found that the most stable structures in the gas phase may not be geometrically relevant to DNA. When considering solvent effects and enthalpy, the stacking advantage of 5BrU is largely diminished. rsc.org Therefore, current computational evidence does not strongly support the idea that enhanced stacking is the primary mechanism for 5BrU's mutagenicity. researchgate.netrsc.org

Table 2: Calculated Gas-Phase Binding Energy Differences (ΔΔEZPE) for Stacked Dimers
Dimer Pair ComparisonBinding Energy Difference in favor of 5BrU (kcal/mol)Reference
C/BrU vs C/T3.1 rsc.org
T/BrU vs T/T1.7 rsc.orgrsc.org
U/BrU vs U/T0.5 rsc.org

The vertical ionization energy (VIE) is the energy required to remove an electron from a molecule without altering its geometry. This property is relevant to understanding the behavior of molecules upon irradiation and their susceptibility to oxidative damage. Theoretical calculations provide a powerful tool for predicting VIEs.

For 5-bromouracil, DFT calculations in an aqueous solution have predicted a VIE of 6.82 eV. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net This theoretical value shows excellent agreement with experimental results obtained from time-resolved photoelectron spectroscopy, which place the onset of the photoelectron signal at approximately 6.8 eV. chemrxiv.orgrsc.orgresearchgate.net This consistency between theory and experiment validates the computational models used and enhances their predictive power for studying related biomolecules. rsc.orgresearchgate.net Further theoretical studies have also investigated the ionization potentials of other halouracils, providing insights into how different halogen substitutions affect this fundamental electronic property. researchgate.net

Computational Assessment of Stacking Interactions in Pyrimidine Dimers

Simulation of Electron Attachment and Photochemical Dynamics

Computational and theoretical studies have provided deep insights into the complex processes that occur when 5-bromouracil (5-BrU) interacts with low-energy electrons and ultraviolet light. These simulations are crucial for understanding its role as a radiosensitizer, where it can enhance the damage to DNA upon irradiation. The primary mechanisms of interest are the attachment of an electron to form a transient negative ion and the subsequent photochemical dynamics, including bond cleavage.

The attachment of low-energy electrons is a critical initial step in the radiosensitizing action of 5-bromouracil. Due to its significant dipole moment, 5-bromouracil can capture an electron in a diffuse, non-valence orbital to form a dipole-bound state. rsc.orgnih.gov This process is particularly relevant in a biological environment, where water molecules can mediate and influence the outcome.

Theoretical modeling and experimental studies on microhydrated 5-bromouracil clusters have shown that the presence of water molecules significantly impacts the electron attachment process. acs.org The interaction of low-energy electrons with hydrated 5-bromouracil leads to the evaporation of water molecules, which serves as a measure of the energy transferred to the solvent cluster. acs.org This energy transfer is notably higher for 5-bromouracil compared to uracil or 5-fluorouracil. acs.org

Simulations indicate that the dipole-bound anion can act as a "doorway" or gateway state for dissociative electron attachment (DEA). nih.govmdpi.com In this two-step mechanism, the electron is first trapped by the long-range dipole potential of the molecule. Subsequently, a transition to a dissociative valence anion state can occur, often facilitated by vibrational coupling, a process known as a vibrational Feshbach resonance (VFR). nih.gov In the context of hydrated complexes, water-bound states can act as the initial doorway, with the electron transfer to the nucleobase happening on an ultrafast timescale. nih.gov Theoretical calculations have identified a dipole-bound state for 5-bromouracil, alongside a bound π* anion and several resonance states (π* and σ), which can all play a role in the initial electron capture and subsequent dissociation. rsc.org At near-zero electron energies, an interplay between the dipole-bound, π₁, and σ* states is expected to govern the DEA process. rsc.org

Table 1: Calculated Anion States of 5-Bromouracil This interactive table summarizes the types of negative ion states of 5-bromouracil as determined by theoretical calculations.

Anion State Type Description Role in Electron Attachment Reference
Dipole-Bound State Electron is bound by the long-range dipole field of the neutral molecule. Acts as a potential gateway for dissociative electron attachment, especially at low energies. rsc.orgmdpi.com
π* Bound Anion An electron is added to a π* anti-bonding orbital, forming a stable anion. A potential precursor state for dissociation. rsc.org
π* Shape Resonances Transient negative ions formed by electron capture into π* orbitals at specific energies. Precursor state for DEA at higher energies (e.g., around 1.5 eV). rsc.org
σ*CBr Resonance Transient negative ion formed by electron capture into the C-Br σ* anti-bonding orbital. Directly leads to C-Br bond cleavage. Calculated to be around 0.7 eV. rsc.org

Upon absorption of ultraviolet (UV) light, 5-bromouracil is promoted to an electronically excited state, initiating a series of ultrafast photophysical and photochemical events. nih.govroyalsocietypublishing.org Quantum chemistry calculations and non-adiabatic dynamics simulations have been instrumental in mapping the complex deactivation pathways available to the photoexcited molecule. nih.govroyalsocietypublishing.orgarxiv.org

After excitation to the bright ¹ππ* state, three principal relaxation channels have been identified for isolated 5-bromouracil:

Internal Conversion (IC): Rapid, non-radiative relaxation back to the electronic ground state, dissipating the excess energy as heat. nih.govarxiv.org Theoretical studies suggest this is a predominant pathway in the gas phase. arxiv.org

Intersystem Crossing (ISC): A transition from the initial singlet excited state (e.g., ¹ππ) to a triplet state (e.g., ³ππ). nih.govroyalsocietypublishing.org

Photodissociation: Cleavage of the C₅-Br bond, which is central to the radiosensitizing effect of 5-bromouracil. nih.govroyalsocietypublishing.org

The dissociation of the C-Br bond can proceed via two proposed mechanisms. nih.govroyalsocietypublishing.org The first involves an excited-state electron transfer from an adjacent molecule (like another nucleobase) to 5-bromouracil, forming a radical anion that subsequently expels a bromide ion. royalsocietypublishing.org The second mechanism is a direct homolytic cleavage of the C-Br bond from an excited state of an isolated 5-bromouracil molecule, generating a highly reactive uracilyl radical and a bromine atom. nih.govroyalsocietypublishing.orgaip.org

Computational studies have shown that the C₅-Br bond length and the out-of-plane angle of the bromine atom are critical coordinates in describing the deactivation processes. nih.govarxiv.org Time-resolved spectroscopic studies on 5-bromouracil in aqueous solution revealed that upon excitation with 4.66 eV photons, the molecule undergoes rapid relaxation. chemrxiv.orgrsc.org However, these studies also suggest that in an aqueous environment, the C-Br bond fission is less significant than in the gas phase, potentially due to a "caging effect" where the surrounding solvent molecules hinder the separation of the fragments. chemrxiv.org The primary photolytic process observed in aqueous solutions is indeed the formation of bromine atoms and the corresponding debrominated uracil radical. aip.org

Table 2: Calculated Vertical Excitation Energies (in eV) for 5-Bromouracil This interactive table presents theoretical vertical excitation energies for the low-lying singlet and triplet states of 5-bromouracil, as calculated by different methods, compared with experimental gas-phase data.

State Character MS-CASPT2¹ arxiv.org CC2¹ arxiv.org TD-DFT¹ arxiv.org Experimental (Gas Phase) arxiv.org TD-DFT (Aqueous) chemrxiv.org
S₁ (¹nOπ*) n → π* 4.79 4.87 4.69 4.59 4.90
S₂ (¹ππ*) π → π* 4.97 5.06 4.88 4.76 4.55
T₁ (³ππ*) π → π* 3.96 4.02 4.02 - -
T₂ (³nOπ*) n → π* 4.69 4.78 4.63 - -

¹Calculations performed for the gas phase.

Applications in Advanced Molecular and Structural Biology Research

Mechanistic Studies of Mutagenesis in Experimental Systems

5-Bromouracil (B15302) is a powerful experimental mutagen used to investigate the fundamental mechanisms of genetic mutation. nih.gov Its primary mutagenic effect stems from its ability to mispair during DNA replication due to tautomeric shifts. In its common keto form, 5-BU pairs with adenine (B156593), mimicking thymine (B56734). However, it can shift to a rarer enol or ionized form, which preferentially pairs with guanine (B1146940). wikipedia.org This leads to transition mutations, where an A-T base pair is replaced by a G-C pair, or vice-versa, over subsequent replication cycles. wikipedia.orgdoubtnut.com

The mutagenic properties of 5-bromouracil have been extensively characterized in prokaryotic systems. Groundbreaking experiments in the 1950s with bacteriophages and bacteria laid the foundation for our understanding of chemical mutagenesis.

In a landmark 1956 study, Rose Litman and Arthur Pardee demonstrated that growing E. coli in the presence of 5-bromouracil led to a significant increase in the mutation rate of T2 bacteriophages that infected them. youtube.comnih.gov They observed that the production of mutant phages was dependent on the concentration of 5-bromouracil and that inhibiting thymine synthesis was crucial for its incorporation into the viral genome. youtube.com These experiments provided clear evidence that altering DNA metabolism could induce mutations. nih.gov

Subsequent research in various bacteriophages, including T4 and lambda, further detailed the mechanism. nih.govmdpi.com It was confirmed that 5-bromouracil primarily causes A:T → G:C transition mutations. pnas.org Studies also revealed that the mutagenic efficiency was not uniform across the genome; instead, 5-bromouracil was found to act at specific "hot spots," suggesting that the local DNA sequence context influences the probability of mutation. caltech.edu

In bacterial models such as Escherichia coli and Bacillus subtilis, 5-bromouracil mutagenesis is linked to the cell's own DNA repair systems. nih.govnih.gov A significant portion of the mutations arise from the cell's attempt to repair lesions caused by the analog. nih.gov The incorporated 5-bromouracil can be dehalogenated, forming uracil (B121893), which is then recognized and excised by uracil-DNA glycosylase. This process creates an apyrimidinic (AP) site, which, if not repaired correctly, can lead to a mutation during subsequent replication. nih.gov Studies in E. coli mutants deficient in AP endonuclease or mismatch repair proteins (like MutS) showed altered frequencies of 5-bromouracil-induced mutations, highlighting the critical role of these repair pathways in processing the damage caused by the analog. nih.govnih.gov

Experimental SystemKey Research FindingReference(s)
Bacteriophage T2 Demonstrated concentration-dependent mutagenesis by 5-bromouracil when host E. coli was grown with the analog. youtube.comnih.gov
Bacteriophage T4 Confirmed that 5-bromouracil primarily induces A:T → G:C transition mutations and identified mutational "hot spots". pnas.orgcaltech.edu
Escherichia coli Showed that mutagenesis is linked to misrepair of lesions, involving dehalogenation to uracil and formation of apyrimidinic sites. nih.gov
Bacillus subtilis Used to study the correlation between susceptibility to bacteriophage PBS1 and motility, with 5-bromouracil used as a mutagenic tool. mdpi.com
Bacteriophage λ Utilized to analyze DNA base sequence changes induced by bromouracil mutagenesis. mdpi.com

The ability of 5-bromouracil to induce specific types of mutations (point mutations via base substitution) makes it a valuable tool for functional genomics. ontosight.aidoubtnut.com By introducing mutations into a gene of interest, researchers can study the resulting changes in protein function and cellular phenotype. This process, known as reverse genetics, helps to elucidate the biological role of specific genes and their protein products.

The specificity of 5-bromouracil in causing transition mutations allows for a more controlled approach compared to mutagens that cause a broader spectrum of DNA damage. For example, if a researcher hypothesizes that a specific glycine (B1666218) residue (encoded by GGN) is critical for an enzyme's function, they can use 5-bromouracil to induce A:T → G:C transitions in the hope of mutating a nearby codon to alter the glycine site. While not site-specific in the modern sense of gene editing, this method was foundational in creating libraries of mutants for genetic screens, allowing scientists to correlate specific genetic changes with functional outcomes. caltech.edu

Elucidation of Mutagenic Effects in Bacteriophages and Bacterial Models (e.g., E. coli, Bacillus subtilis)

Probing DNA Replication and Repair Mechanisms

Beyond its use as a mutagen, 5-bromouracil and its nucleoside derivatives serve as powerful probes for dissecting the complex molecular machinery of DNA replication and repair.

The thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a derivative of 5-bromouracil, is widely used to label newly synthesized DNA. nih.govplos.org Because BrdU is incorporated into DNA in place of thymidine during the S phase of the cell cycle, it serves as a reliable marker for proliferating cells. researchgate.net Detection of incorporated BrdU, typically using specific antibodies, allows researchers to visualize and quantify cells that are actively dividing. nih.gov

This technique is fundamental to studies of cell proliferation kinetics, cell cycle progression, and cell fate determination. nih.gov By administering BrdU in pulses, scientists can "birth-date" cohorts of cells and track their movement, differentiation, or death over time. The development of other halogenated nucleoside analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), has enabled powerful dual- and multi-labeling experiments. nih.govplos.org By administering different analogs at different times, researchers can distinguish between cell populations that were replicating at various points, providing a dynamic view of tissue histogenesis and renewal. nih.gov

Halogenated AnalogApplicationDetection Method
5-Bromo-2'-deoxyuridine (BrdU) Tracking DNA synthesis, cell proliferation, cell cycle analysis.Immunohistochemistry (Antibody-based).
5-Chloro-2'-deoxyuridine (CldU) Dual-labeling experiments with IdU/BrdU to track distinct cell cohorts.Immunohistochemistry (Antibody-based).
5-Iodo-2'-deoxyuridine (IdU) Dual-labeling experiments with CldU/BrdU to track distinct cell cohorts.Immunohistochemistry (Antibody-based).
5-Ethynyl-2'-deoxyuridine (EdU) Tracking DNA synthesis; often more sensitive and requires less harsh detection conditions than BrdU.Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition).

The presence of a halogen atom makes 5-bromouracil and its derivatives excellent substrates for studying the enzymes involved in DNA metabolism and repair. When incorporated into DNA, these analogs create a unique chemical structure that can be recognized and processed by cellular machinery. researchgate.netresearchgate.net

For instance, the enzymatic removal of the bromine atom (dehalogenation) is a key metabolic process. nih.govresearchgate.net Studying how cells handle incorporated 5-bromouracil provides insights into the function and specificity of enzymes like uracil-DNA glycosylase, which is responsible for removing uracil from DNA. nih.govfrenoy.eu The subsequent repair of the resulting abasic site reveals the intricate workings of the base excision repair pathway. nih.gov Furthermore, the interaction of halogenated nucleotides with enzymes like thymidylate synthase and thymidine kinase has been explored to understand nucleotide metabolism. researchgate.netdntb.gov.ua

Use of 5-Bromouracil Analogs for Tracking DNA Synthesis and Cellular Proliferation Kinetics

Development of Functional Nucleobase Analogs in Chemical Biology

5-Bromouracil is a prime example of a functional nucleobase analog that has spurred developments in chemical biology. These analogs are designed not just to mimic natural bases but to introduce new chemical functionalities into DNA and RNA, enabling novel methods of probing and manipulating biological systems.

The substitution of thymine's methyl group with a larger, more electronegative bromine atom alters the electronic properties of the base. youtube.comroyalsocietypublishing.org This change is the basis for its mutagenic activity but also makes it a photosensitizer. royalsocietypublishing.org Upon UV irradiation, DNA containing 5-bromouracil is prone to strand breaks. This occurs because the C-Br bond can cleave, forming a highly reactive uracilyl radical. royalsocietypublishing.org This radical can then abstract a hydrogen atom from a nearby sugar residue, leading to a break in the DNA backbone. This photosensitizing property has been exploited to induce localized DNA damage, allowing researchers to study the cellular response to such lesions with high spatial and temporal control.

Moreover, the development of other halogenated nucleosides, such as 5-iododeoxyuridine and 5-chlorodeoxycytidine, has expanded the chemical biologist's toolkit. researchgate.netnih.goviaea.org These analogs can be used to probe DNA-protein interactions, study DNA methylation patterns, and as potential radiosensitizers in therapeutic contexts. royalsocietypublishing.orgnih.goviaea.org The unique chemical handles provided by these analogs continue to facilitate the design of sophisticated probes for interrogating the complex world of nucleic acid biology.

Utilization of 5-Bromouracil as a Synthon for Biologically Active Nucleoside Derivatives

5-Bromouracil serves as a crucial starting material, or synthon, for the chemical synthesis of a wide array of biologically active nucleoside analogs. Its bromine atom at the C-5 position is a versatile chemical handle that can be substituted or modified to introduce new functional groups, leading to compounds with potential therapeutic applications. mdpi.comcdnsciencepub.com The synthesis of these modified pyrimidines often relies on the substitution reaction of the bromine atom in 5-bromouracil. mdpi.com

A variety of methods have been developed for the electrophilic halogenation at the electron-rich C-5 position of uracil nucleosides. cdnsciencepub.com For instance, 5-bromouracil analogs can be synthesized using bromine-water, or bromine in solvents like acetic anhydride (B1165640) or dimethylformamide. cdnsciencepub.com These halogenated nucleosides are not only investigated for their direct biological effects, such as antiviral and antineoplastic activities, but they also serve as intermediates for further chemical elaboration. cdnsciencepub.comfrontiersin.org

Research has demonstrated the condensation of 5-bromouracil with various amines to produce 5-amino derivatives of uracil. mdpi.com For example, reactions with highly nucleophilic amines like n-butylamine, morpholine, and benzylamine (B48309) have been successfully carried out. mdpi.com More complex derivatives, such as 5-phenylamino derivatives, have been synthesized by reacting 5-bromouracil with an excess of the corresponding aniline (B41778) in a high-boiling solvent like ethylene (B1197577) glycol. mdpi.com These synthetic strategies have led to the creation of novel compounds, including carbocyclic nucleoside analogues where the furanose ring's oxygen is replaced by a methylene (B1212753) group, which confers higher stability against enzymatic cleavage. mdpi.comnih.gov

The following table summarizes examples of biologically active nucleoside derivatives synthesized using 5-bromouracil as a synthon.

Derivative ClassSynthetic ApproachExample CompoundPotential Biological Activity
5-Amino DerivativesCondensation with amines5-((4'-Hexyloxyphenyl)amino)uracilAntiviral
5-Phenoxy DerivativesReaction with phenols5-(4-Chlorophenoxy)uracilAntiviral
Carbocyclic AnaloguesPalladium-catalyzed coupling reactions1-[4′-Hydroxy-2′-cyclopenten-1′-yl]-5-(thiazol-5-yl)-uracilAntiviral, Anticancer
Metal ComplexesReaction with metal saltsMn(II), Co(II), Ni(II), Cu(II), Ag(I), Cd(II) complexesAntibacterial, Antitumor

This table is generated based on data from multiple sources. mdpi.comnih.govajol.info

Application in DNA Aptamer Development and Oligonucleotide Protein Complex Studies

5-Bromouracil is a valuable tool in the development of DNA aptamers and for the investigation of interactions within oligonucleotide-protein complexes. glenresearch.comrsc.org Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity. The incorporation of 5-bromouracil (as 5-bromo-2'-deoxyuridine, BrdU) into DNA or RNA libraries is a key strategy in a technique known as photo-SELEX (Systematic Evolution of Ligands by Exponential Enrichment). rsc.orgbjid.org.brnih.gov

The bromine atom on the uracil ring allows for covalent cross-linking of the aptamer to its target protein upon activation with UV light. rsc.orgmpg.de This irreversible binding is highly specific and efficient, enabling the capture of target proteins even at very low concentrations from complex mixtures like serum. nih.gov This photo-cross-linking capability is instrumental in identifying the precise binding sites between an aptamer and its target protein. mpg.de For instance, DNA aptamers containing 5-bromodeoxyuridine have been successfully used to photo-cross-link to targets like basic fibroblast growth factor (bFGF). nih.gov

Enzymatic Interactions and Biotransformation Pathways

Characterization of 5-Bromouracil Interactions with Pyrimidine (B1678525) Salvage Enzymes (e.g., Thymidine Phosphorylase)

5-Bromouracil is a substrate for enzymes in the pyrimidine salvage pathway, most notably thymidine phosphorylase (TP). nih.govnih.gov This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. doi.org Thymidine phosphorylase can also process 5-bromouracil, converting it into its corresponding deoxyribonucleoside, 5-bromo-2'-deoxyuridine (BrdU). nih.govnih.gov This biotransformation is significant because BrdU is a well-known mutagenic analog of thymidine. nih.gov

The interaction of 5-bromouracil and its derivatives with thymidine phosphorylase is also of interest from a therapeutic standpoint. Because TP is overexpressed in many solid tumors and is involved in angiogenesis, it is a target for cancer therapy. doi.orgresearchgate.net Consequently, derivatives of 5-bromouracil have been studied as inhibitors of this enzyme. For example, compounds like 6-amino-5-bromouracil have been identified as reference inhibitors of TP, although their potency is in the micromolar range. doi.org Researchers have designed and synthesized more potent, tight-binding inhibitors based on the 5-bromouracil scaffold, which can act as active-site titrants for the enzyme. tandfonline.com

The kinetic properties of these interactions have been characterized, revealing that compounds like 1-(8-phosphonooctyl)-6-amino-5-bromouracil can act as multisubstrate inhibitors, interfering with the binding of both the nucleoside and the phosphate (B84403) to the enzyme's active site. researchgate.net

Investigation of Myeloperoxidase and Eosinophil Peroxidase Mediated Uracil Halogenation

In inflammatory settings, phagocytic cells like neutrophils and eosinophils release peroxidases that can generate reactive halogenating species. nih.govcapes.gov.br Both myeloperoxidase (MPO), secreted by neutrophils, and eosinophil peroxidase (EPO), from eosinophils, have been shown to catalyze the formation of 5-bromouracil from uracil in the presence of bromide ions (Br⁻) and hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net

Eosinophil peroxidase utilizes the EPO-H₂O₂-Br⁻ system to generate hypobromous acid (HOBr), a potent brominating agent. nih.gov This system efficiently converts uracil into a single major product, which has been identified through mass spectrometry, HPLC, and NMR spectroscopy as 5-bromouracil. nih.gov The reaction is near-quantitative and implicates HOBr as the key intermediate. nih.gov

Myeloperoxidase, found in neutrophils, can also generate 5-bromouracil. nih.govresearchgate.net While MPO is more commonly associated with producing hypochlorous acid (HOCl) from chloride ions, it can utilize plasma concentrations of bromide to preferentially brominate uracil under moderately acidic conditions. nih.govresearchgate.net Studies have shown that MPO can generate 5-bromouracil in vitro and that both 5-chlorouracil (B11105) and 5-bromouracil are detectable in neutrophil-rich human inflammatory tissue, providing strong evidence that these halogenation reactions occur in vivo. nih.govcapes.gov.br Both EPO and MPO are capable of brominating uracil and other nucleobases at physiological plasma concentrations of halides. researchgate.netcapes.gov.br

The enzymatic generation of 5-bromouracil is biologically significant as it represents a pathway for the endogenous formation of a mutagenic base analog at sites of inflammation. nih.govnih.gov

EnzymeCell SourceReaction SystemPrimary Product from Uracil
Eosinophil Peroxidase (EPO)EosinophilsEPO + H₂O₂ + Br⁻5-Bromouracil
Myeloperoxidase (MPO)NeutrophilsMPO + H₂O₂ + Br⁻5-Bromouracil
Myeloperoxidase (MPO)NeutrophilsMPO + H₂O₂ + Cl⁻5-Chlorouracil

This table is compiled from information found in multiple sources. nih.govnih.govcapes.gov.brresearchgate.net

Integration in Structural Biology Methodologies

X-Ray Crystallography of 5-Bromouracil-Containing Macromolecular Complexes

The incorporation of 5-bromouracil into DNA and RNA oligonucleotides is a powerful technique used in X-ray crystallography to solve the three-dimensional structures of macromolecular complexes. glenresearch.comglenresearch.com The bromine atom serves as a heavy atom, which is useful for solving the "phase problem" in crystallography through methods like multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD). nih.govfiveable.me The electrons of the heavy bromine atom scatter X-rays differently at specific wavelengths, producing an anomalous signal that can be used to determine the initial phases of the diffraction pattern. nih.gov

This method has been successfully applied to determine the structures of various DNA-protein and RNA-protein complexes. Researchers synthesize oligonucleotides where one or more thymine (or uracil) bases are replaced by 5-bromouracil. nih.govrcsb.org These modified oligos are then co-crystallized with their target protein. The resulting crystals, containing the heavy atom, often diffract to high resolution and provide the necessary data for structure determination. nih.govrcsb.org

For example, the crystal structure of the MS2 RNA hairpin in a complex with its coat protein was determined to a high resolution of 2.2 Å using a hairpin variant containing 5-bromouracil at a key position. rcsb.org Similarly, the structure of a designed six-finger zinc-finger protein, Aart, bound to its DNA target was facilitated by incorporating 5-bromouracil at several thymine positions in the DNA. nih.gov The technique has also been used to study DNA conformations, such as characterizing a 5-bromouracil-guanine mismatch within a Z-DNA fragment. researchgate.netrcsb.org

The table below lists examples of macromolecular structures solved using X-ray crystallography with 5-bromouracil-containing components.

MacromoleculeComplex TypePDB IDResolution (Å)Purpose of 5-BrU
A-DNA dodecamerDNA5MVL1.405Phasing/Structural Analysis
MS2 RNA hairpin-coat proteinRNA-Protein2BU12.20Phasing/Structural Analysis
d(BrU-G-C-G-C-G) hexamerDNA1DA12.25Phasing/Mismatch Analysis
Aart zinc-finger peptide-DNADNA-ProteinN/A2.95Phasing/Structural Analysis

This table is generated from data found in the Protein Data Bank and related publications. nih.govrcsb.orgrcsb.orgnakb.org

Use of 5-Bromouracil in Immunostaining and in situ Hybridization Techniques

The synthetic nucleoside analog, 5-Bromouracil (5-BU), and its deoxyribose form, 5-bromo-2'-deoxyuridine (BrdU), are pivotal tools in molecular and structural biology, particularly in immunostaining and in situ hybridization techniques. Their utility stems from the structural similarity to thymine, which allows for their incorporation into DNA during replication. This substitution provides a unique tag that can be specifically targeted by antibodies, enabling the visualization and analysis of cellular processes like DNA synthesis and the localization of specific nucleic acid sequences.

Immunostaining for Cell Proliferation Analysis

Immunostaining with antibodies against BrdU is a widely adopted method for identifying and quantifying proliferating cells. creative-diagnostics.combio-rad-antibodies.com When introduced to living cells or tissues, BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle. creative-diagnostics.combio-rad-antibodies.combiolegend.com This incorporation acts as a label for cells that are actively dividing.

The detection of incorporated BrdU requires a crucial step of DNA denaturation. creative-diagnostics.combio-rad-antibodies.com This is typically achieved using heat or acid treatment, which unwinds the double-stranded DNA, making the BrdU accessible to specific antibodies. bio-rad-antibodies.comnih.gov These anti-BrdU antibodies, which are often monoclonal, are highly specific and exhibit minimal cross-reactivity with thymidine, ensuring accurate detection of labeled cells. bio-rad-antibodies.com The bound antibodies are then visualized using secondary antibodies conjugated to fluorescent dyes or enzymes, allowing for analysis by techniques such as immunofluorescence microscopy, flow cytometry, and immunohistochemistry. biolegend.comirispublishers.com

This technique has been instrumental in various research areas, including:

Neurogenesis: Studying the birth of new neurons in the embryonic and adult brain. nih.gov

Cancer Research: Assessing the proliferation rate of tumor cells to understand disease progression and response to therapies. creative-diagnostics.com

Cell Cycle Kinetics: Investigating the timing and regulation of the cell cycle. creative-diagnostics.comnih.gov

A significant advantage of BrdU labeling over older methods like [3H]thymidine autoradiography is that it is non-radioactive, faster, and more straightforward to implement. nih.gov

In Situ Hybridization for Nucleic Acid Detection

5-Bromouracil also plays a crucial role in in situ hybridization (ISH) techniques, a powerful method for localizing specific DNA or RNA sequences within cells and tissues. glenresearch.comnih.gov In this context, synthetic oligonucleotides containing 5-Bromouracil (or its deoxyribose/ribose derivatives) are used as probes. glenresearch.com These probes are designed to be complementary to the target nucleic acid sequence.

The bromine atom in 5-Bromouracil provides a hapten that can be specifically recognized by antibodies, similar to the principle in immunostaining. After the labeled probe hybridizes to its target sequence in the cell, anti-BrdU antibodies are used to detect the location of the probe-target complex. This indirect detection method offers high specificity for visualizing mRNA and other nucleic acids. glenresearch.com

Furthermore, the incorporation of halogenated nucleosides like 5-bromodeoxyuridine has been utilized in specialized FISH techniques such as Chromosome Orientation FISH (CO-FISH). nih.gov This method uses single-stranded DNA probes labeled with BrdU to determine the relative orientation of DNA sequences along a chromosome. nih.gov

Recent advancements have also focused on developing non-denaturing FISH methods, such as RASER-FISH, to better preserve the three-dimensional chromatin structure, which can be compromised by the harsh denaturation steps typically required in standard FISH protocols. springernature.com

The following table summarizes key research findings related to the application of 5-Bromouracil in these techniques:

Research AreaTechniqueKey Findings & ApplicationsReferences
Cell Proliferation BrdU ImmunostainingIdentification of proliferating cells in S-phase; widely used in neurogenesis and cancer research. creative-diagnostics.comnih.gov
RNA Localization In Situ Hybridization with BrdU-labeled probesHighly specific immunostaining of mRNA, allowing for the study of gene expression patterns. glenresearch.com
Mitochondrial RNA BrU Labeling and ImmunofluorescenceVisualization of newly transcribed mitochondrial RNA granules (MRGs) to study mitochondrial transcription and RNA kinetics. nih.govnih.gov
Chromosome Structure Chromosome Orientation FISH (CO-FISH)Determination of the relative orientation of DNA sequences on a chromosome using BrdU-labeled probes. nih.gov
RNA Quality Preservation Rapid BrdU Immunostaining ProtocolDevelopment of a rapid staining method for cryosections that preserves RNA integrity for subsequent gene expression analysis. nih.gov

Future Directions and Emerging Research Avenues for 5 Bromouracil and Its Trimethylsilylated Forms

Advancements in Synthetic Routes for Complex 5-Bromouracil (B15302) Conjugates

The chemical synthesis of complex molecules containing 5-bromouracil is a cornerstone for developing novel therapeutic and diagnostic agents. Future research is focused on creating more efficient and specific synthetic pathways for conjugating 5-BrU to other molecules of interest, such as peptides, lipids, and nanoparticles.

Recent advancements have moved beyond simple derivatization. For instance, photochemical coupling reactions have been successfully employed to link 5-bromouracil with amino acid derivatives like tryptophan, tyrosine, and histidine with high yields. mdpi.com Another promising approach involves the use of click chemistry, such as the azide-alkyne cycloaddition, to create 1,2,3-triazole-tethered hybrids of uracil (B121893) and other pharmacophores. japsonline.com The propargylation of 5-bromouracil is a key initial step in some of these synthetic routes, yielding N1-monosubstituted and N1,N3-bisubstituted prop-2-ynyl derivatives that can be further modified. japsonline.com

The trimethylsilylated form of 5-bromouracil serves as a crucial intermediate in many of these advanced synthetic strategies. The silylation of the uracil ring enhances its solubility in organic solvents and protects the reactive N-H groups, allowing for more controlled and regioselective modifications at other positions of the molecule. Future work will likely focus on refining these synthetic methodologies to improve yields, reduce reaction times, and expand the diversity of molecules that can be conjugated to 5-bromouracil.

Table 1: Examples of Synthetic Strategies for 5-Bromouracil Conjugates

Synthetic StrategyReactantsProduct TypePotential ApplicationReference
Photochemical Coupling5-Bromouracil, Tryptophan/Tyrosine/Histidine derivativesAmino Acid-Uracil AdductsProbing DNA-protein interactions mdpi.com
Azide-Alkyne CycloadditionPropargylated 5-Bromouracil, Azide-containing moleculesTriazole-tethered HybridsAnticancer agents japsonline.com
Hydride-promoted Alkylation5-Substituted Uracils, DibromoalkanesN-alkylated Uracil DerivativesAnticancer agents japsonline.com

High-Resolution Structural Determination of 5-Bromouracil in Dynamic Biological Systems

Understanding the precise three-dimensional structure of 5-bromouracil when it is incorporated into DNA or RNA is critical to elucidating its mutagenic mechanisms and its effects on nucleic acid-protein interactions. While static crystal structures have provided valuable insights, future research is moving towards determining the structure of 5-BrU in more dynamic and biologically relevant contexts.

X-ray crystallography has been instrumental in this area. For example, the structure of a 5-bromouracil-containing MS2 RNA hairpin-coat-protein complex has been determined to a resolution of 2.2 Å. rcsb.org This study revealed that the stacking of the 5-bromouracil base with a tyrosine side chain is a key driver for the complex formation. rcsb.org In another study, the crystal structure of a Z-DNA fragment containing a 5-bromouracil-guanine (BrU•G) mismatch was determined, showing a "wobble" base pair conformation. researchgate.net

Future advancements in techniques like cryo-electron microscopy (cryo-EM) and time-resolved crystallography will enable the visualization of 5-BrU-containing nucleic acids in larger, more complex biological assemblies and potentially capture intermediate states of its interaction with enzymes. High-resolution NMR spectroscopy will also play a crucial role in studying the conformational dynamics of 5-BrU in solution, providing a more complete picture of its behavior in a cellular environment.

Table 2: High-Resolution Structural Studies of 5-Bromouracil

TechniqueSystem StudiedKey FindingResolutionReference
X-ray CrystallographyMS2 RNA hairpin-coat-protein complex with 5-BrUStacking with tyrosine is a major binding force2.2 Å rcsb.org
X-ray CrystallographyZ-DNA duplex with BrU•G mismatchWobble base pairing conformation2.2 Å researchgate.net

Integrated Omics Approaches for Comprehensive Mutagenesis Profiling

The mutagenic effects of 5-bromouracil are well-established, but a comprehensive understanding of its impact on the entire genome, transcriptome, and proteome is still lacking. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are poised to provide a systems-level view of 5-BrU-induced mutagenesis. numberanalytics.com

By sequencing the genomes of organisms exposed to 5-bromouracil, researchers can identify the full spectrum of mutations it induces, including not only the expected A:T to G:C transitions but also other types of mutations and any potential mutational hotspots. caltech.edu Transcriptomic analysis can then reveal how these mutations affect gene expression, while proteomics can identify changes in protein levels and post-translational modifications. Metabolomics can provide insights into the downstream effects on cellular metabolism.

The integration of these multi-omics datasets will be crucial for building comprehensive models of 5-bromouracil's mutagenic pathways and for understanding the complex cellular responses to the DNA damage it causes. researchgate.netnih.gov This knowledge will be invaluable for applications ranging from cancer therapy to synthetic biology.

Exploration of Novel Interactions with DNA/RNA Modifying Enzymes

5-Bromouracil's structural similarity to thymine (B56734) allows it to be incorporated into DNA, where it can be recognized and processed by various DNA and RNA modifying enzymes. nih.gov Future research will focus on exploring these interactions in greater detail, which could lead to the development of novel enzyme inhibitors or tools for studying enzyme mechanisms.

For example, the presence of 5-bromouracil in DNA can influence the activity of DNA repair enzymes, such as uracil-DNA glycosylase, which is involved in the removal of uracil from DNA. nih.gov The interaction of 5-BrU with DNA polymerases during replication is a key aspect of its mutagenicity, and a deeper understanding of this process could lead to strategies for modulating its mutagenic potential. nih.gov

Furthermore, the study of how RNA modifying enzymes interact with 5-bromouracil-containing RNA can provide insights into the substrate specificity of these enzymes and their roles in RNA processing and function. msu.ru The trimethylsilylated form of 5-bromouracil can be a useful tool in these studies, facilitating the synthesis of modified oligonucleotides for use in enzymatic assays.

Application of AI and Machine Learning in Predicting 5-Bromouracil Mutagenic Potentials and Interactions

The vast amount of data generated from omics studies and high-throughput screening presents an opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational approaches can be used to build predictive models of 5-bromouracil's mutagenic potential and its interactions with biological macromolecules.

In the future, AI and ML will likely be used to design novel 5-bromouracil-based drugs with enhanced specificity and efficacy, as well as to develop personalized medicine approaches that take into account an individual's genetic makeup when predicting their response to 5-BrU-based therapies. primeopenaccess.com These in silico approaches have the potential to significantly accelerate the pace of research and development in this field.

Q & A

Q. What analytical challenges arise when quantifying 5-Bromouracil in biological matrices?

  • Methodological Answer : Matrix interference (proteins, salts) is mitigated via solid-phase extraction (SPE) or protein precipitation. LC-MS/MS with multiple reaction monitoring (MRM: m/z 191→150) ensures specificity. Use deuterated internal standards (5-BrU-d1) for quantification. Validate limits of detection (LOD < 10 nM) in plasma and cell lysates via calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.